6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one 6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20479274
InChI: InChI=1S/C10H10ClNO/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4,6H2,(H,12,13)
SMILES:
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol

6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC20479274

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one -

Specification

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
IUPAC Name 6-(chloromethyl)-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C10H10ClNO/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4,6H2,(H,12,13)
Standard InChI Key ZSTIHNSICSIENH-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2)CCl

Introduction

6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. It features a chloromethyl group at the 6-position and a dihydroquinoline framework, contributing to its unique chemical properties and potential biological activities. The presence of the chloromethyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods

  • Chloromethylation Reaction: This involves reacting 3,4-dihydroquinolin-2-one with formaldehyde and hydrochloric acid.

  • Friedel-Crafts Alkylation: Another method involves intramolecular Friedel-Crafts alkylation using Lewis acids as catalysts.

Key Reactions

Reaction TypeReagents UsedOutcome
OxidationPotassium permanganateFormation of oxidized derivatives
ReductionLithium aluminum hydrideFormation of reduced derivatives

Biological Activities and Potential Applications

Compounds in the dihydroquinoline class, including 6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one, have been studied for various biological activities. These compounds often exhibit potential therapeutic effects, making them candidates for drug development. Research into the interactions of this compound with biological targets is crucial for understanding its pharmacological potential.

Potential Applications

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of therapeutic agents.

  • Cardiovascular Diseases: Derivatives may inhibit phosphodiesterase enzymes, aiding in vasodilation and improved blood flow.

Comparison with Related Compounds

Several compounds share structural similarities with 6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one. These include:

Compound NameStructureUnique Features
3-(Chloromethyl)-1,2-dihydroquinolin-2-oneDifferent nitrogen positionMay exhibit distinct biological activity
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-oneFeatures an ether groupChanges solubility and interaction profiles
6-Chloro-3,4-dihydroquinolin-2(1H)-oneLacks the chloromethyl groupRetains similar quinoline characteristics

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